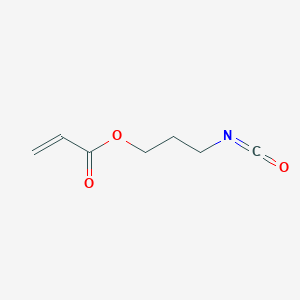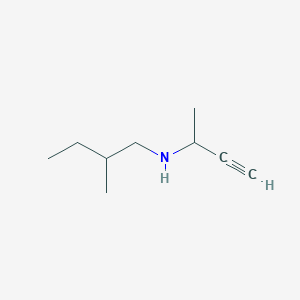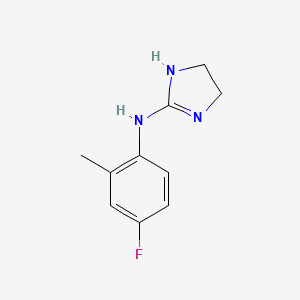
3-Isocyanatopropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanatopropyl prop-2-enoate: is an organic compound with the molecular formula C7H9NO3 . . This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatopropyl prop-2-enoate typically involves the reaction of 3-aminopropyl prop-2-enoate with phosgene or other carbonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process involving the use of reactors and distillation columns to ensure high purity and yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanatopropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form and .
Polymerization: The ester group can participate in polymerization reactions to form .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminopropyl prop-2-enoate and carbon dioxide .
Common Reagents and Conditions:
Amines: and for addition reactions.
Radical initiators: for polymerization.
Acids: or for hydrolysis.
Major Products:
Ureas: and from addition reactions.
Polyacrylates: from polymerization.
3-aminopropyl prop-2-enoate: from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isocyanatopropyl prop-2-enoate is used as a building block in the synthesis of various polymers and copolymers . It is also employed in the preparation of functionalized materials with specific properties .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study their interactions and functions. It is also used in the development of biosensors and bioactive coatings .
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates .
Industry: this compound is used in the production of adhesives , sealants , and coatings . It is also employed in the manufacture of composite materials and elastomers .
Mecanismo De Acción
The mechanism of action of 3-Isocyanatopropyl prop-2-enoate involves the reactivity of its isocyanate group and ester group . The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates . The ester group can undergo polymerization and hydrolysis reactions, contributing to the compound’s versatility in various applications .
Comparación Con Compuestos Similares
Comparison:
- 3-Isocyanatopropyl 2-methylprop-2-enoate has a similar structure but with a methyl group, which can affect its reactivity and applications .
- 3-Isocyanatopropyltriethoxysilane contains a triethoxysilane group, making it more suitable for applications in surface modification and adhesion promotion .
Uniqueness: 3-Isocyanatopropyl prop-2-enoate is unique due to its combination of an isocyanate group and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes .
Propiedades
Número CAS |
119096-71-8 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-isocyanatopropyl prop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |
Clave InChI |
ORTCGSWQDZPULK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)




![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)

amine](/img/structure/B13193828.png)

![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
